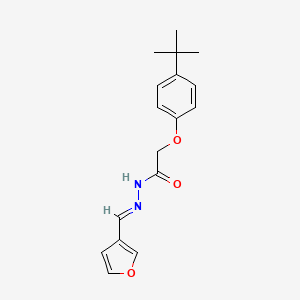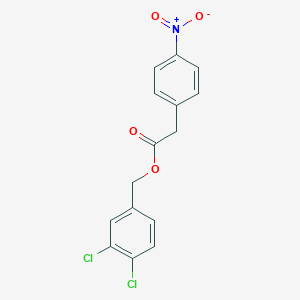
2-(4-tert-butylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N'-(3-furylmethylene)acetohydrazide, commonly known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFA is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of TFA is not fully understood, but it is believed to act through multiple pathways. TFA has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. It can also inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. TFA has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
TFA has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. TFA can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TFA has been shown to reduce the viral load of the hepatitis C virus, making it a potential antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFA has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities, making it readily available for scientific research. However, TFA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, TFA can be toxic at high concentrations, making it important to use appropriate safety precautions when handling it.
Direcciones Futuras
For research include the development of TFA as a potential anticancer and antiviral agent and further studies to understand its mechanism of action and identify other potential therapeutic applications.
Métodos De Síntesis
TFA can be synthesized using various methods, including the reaction of 2-(4-tert-butylphenoxy)acetic acid with furfural and hydrazine hydrate. Another method involves the reaction of 4-tert-butylphenol with furfural, followed by the reaction of the resulting product with acetic anhydride and hydrazine hydrate. The synthesis of TFA has been optimized to increase yield and purity, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
TFA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. TFA has also been studied for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines. Additionally, TFA has been shown to have antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(20)19-18-10-13-8-9-21-11-13/h4-11H,12H2,1-3H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOUISKLDZYLA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N'-[(E)-furan-3-ylmethylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)

![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)

![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)
![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)
